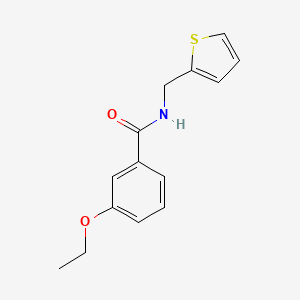
3-ethoxy-N-(thiophen-2-ylmethyl)benzamide
Overview
Description
3-ethoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a thienylmethyl group attached to the nitrogen atom of the amide
Mechanism of Action
Target of Action
3-ethoxy-N-(2-thienylmethyl)benzamide, also known as ethenzamide, is a commonly used analgesic and anti-inflammatory drug . It is used to alleviate fever, headache, and other minor pains .
Mode of Action
Like other analgesics, it is believed to work by reducing the production of prostaglandins, chemicals that cause inflammation and pain in the body .
Biochemical Pathways
A study has shown that a specific antagonist of the TRPM8 receptor, which is structurally similar to 3-ethoxy-N-(2-thienylmethyl)benzamide, suppresses the growth and metastasis of osteosarcoma cells by repressing the Transforming Growth Factor β (TGFβ) signaling pathway . This suggests that 3-ethoxy-N-(2-thienylmethyl)benzamide may have similar effects on this pathway.
Result of Action
The primary result of the action of 3-ethoxy-N-(2-thienylmethyl)benzamide is the relief of minor pains such as headaches and fever . In the context of cancer treatment, it may suppress the growth and metastasis of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This reaction is carried out under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-thienylmethylamine in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group of the amide can be reduced to form the corresponding amine.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-N-methylbenzamide: Similar structure but lacks the thienylmethyl group.
N-(2-thienylmethyl)benzamide: Similar structure but lacks the ethoxy group.
3-ethoxy-N-(2-furylmethyl)benzamide: Similar structure but has a furylmethyl group instead of a thienylmethyl group.
Uniqueness
3-ethoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the ethoxy and thienylmethyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
3-ethoxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNQBWCJVBVMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylpropanamide](/img/structure/B4180864.png)
![5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B4180870.png)
![2,2-dichloro-1-methyl-N-[3-(morpholin-4-ylcarbonyl)-5-(propan-2-yl)thiophen-2-yl]cyclopropanecarboxamide](/img/structure/B4180875.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4180883.png)
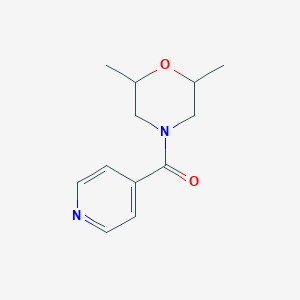
![(2-CHLORO-6-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B4180890.png)

![N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4180938.png)
![3-[(2-Bromobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4180945.png)
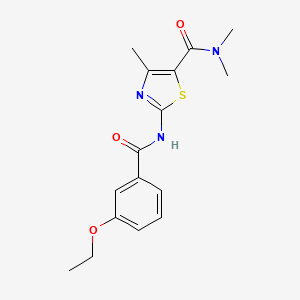
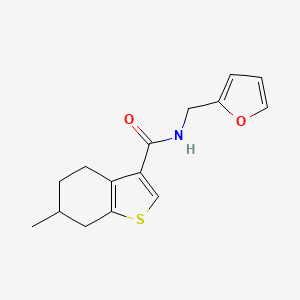
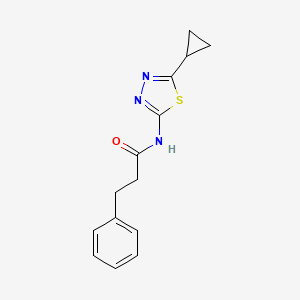
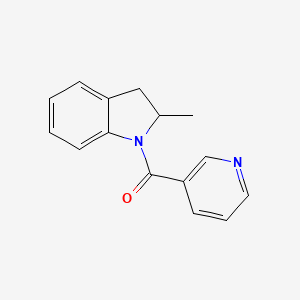
![ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180971.png)
